molecular formula C6H10N2O B13332636 1,6-Diazaspiro[3.4]octan-2-one

1,6-Diazaspiro[3.4]octan-2-one

Cat. No.: B13332636
M. Wt: 126.16 g/mol
InChI Key: CVYOTCVOUQOWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Diazaspiro[3.4]octan-2-one is a chemical building block based on the privileged 2,6-diazaspiro[3.4]octane scaffold, a structure of high interest in modern drug discovery. This saturated, spirocyclic core is considered a privileged structure because it frequently confers biological activity across various target types, making it a valuable template for developing new pharmacologically active compounds . The rigidity and three-dimensionality of the spirocyclic framework, combined with nitrogen atoms that can serve as hydrogen bond acceptors, allow it to interact effectively with diverse biological targets . Researchers are exploring this scaffold for a wide range of therapeutic applications. For instance, derivatives of this core have been designed as potent sigma-1 receptor (σ1R) antagonists. In pre-clinical research, such compounds have demonstrated an ability to enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance, presenting a promising strategy for improved pain management . Additionally, when conjugated with a 5-nitrofuran "warhead," this diazaspirooctane scaffold has yielded compounds with exceptional activity against Mycobacterium tuberculosis (MTb), including multi-drug resistant strains, positioning it as a critical lead structure in the search for new anti-tuberculosis agents . The scaffold's versatility is further highlighted by its presence in compounds investigated as inhibitors for targets like FGFR tyrosine kinases and its use in proteolysis targeting chimeras (PROTACs) for oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1,7-diazaspiro[3.4]octan-2-one

InChI

InChI=1S/C6H10N2O/c9-5-3-6(8-5)1-2-7-4-6/h7H,1-4H2,(H,8,9)

InChI Key

CVYOTCVOUQOWSJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC(=O)N2

Origin of Product

United States

Advanced Synthetic Methodologies for 1,6 Diazaspiro 3.4 Octan 2 One and Derivatives

Strategies for Spirocyclic β-Lactam Formation

The construction of the 1,6-diazaspiro[3.4]octan-2-one core can be approached through various synthetic strategies, primarily focusing on the formation of the β-lactam ring onto a pre-existing pyrrolidine (B122466) or the simultaneous construction of both rings.

Cyclocondensation Reactions

Cyclocondensation reactions, particularly the Staudinger [2+2] cycloaddition, represent a cornerstone in β-lactam synthesis. utrgv.edunih.gov This reaction involves the condensation of a ketene (B1206846) with an imine. In the context of this compound synthesis, this would typically involve the reaction of a ketene with a cyclic imine derived from a pyrrolidine precursor.

A notable example is the synthesis of spiro β-lactams through the Staudinger reaction of a cyclic ketene derived from N-benzyloxycarbonyl-L-proline acid chloride with an imine. acs.org This method allows for the single-step formation of the spirocyclic backbone with high diastereoselectivity and good yields. acs.org The reaction of polyaromatic imines with various acid chlorides has been shown to produce trans-β-lactams exclusively in good yields. nih.gov The stereochemical outcome of the Staudinger reaction can be influenced by the nature of the substituents on the imine, with electron-donating or electron-withdrawing groups leading to opposite diastereoselectivity. nih.gov

ReactantsReaction TypeKey FeaturesProductReference
Cyclic ketene (from N-benzyloxycarbonyl-L-proline acid chloride) + ImineStaudinger [2+2] CycloadditionHigh diastereoselectivity, good yieldsSpiro β-lactam acs.org
Polyaromatic imines + Acid chloridesStaudinger [2+2] CycloadditionExclusive formation of trans-β-lactamstrans-Spiro β-lactam nih.gov
Imines with varying electronic substituents + KetenesStaudinger [2+2] CycloadditionDiastereoselectivity controlled by substituentscis- or trans-Spiro β-lactam nih.gov

Cyclization Reactions

Intramolecular cyclization reactions provide another powerful route to spirocyclic β-lactams. These strategies often involve the formation of one of the rings through an intramolecular bond formation on a suitably functionalized acyclic or monocyclic precursor.

One such approach involves the intramolecular N-acylation of an amino group to form the spiro-δ-lactam ring, a related but distinct spirocyclic lactam system. nih.gov A tandem radical cyclization of iodoaryl allyl azides with carbon monoxide has been developed for the synthesis of 4,4-spirocyclic γ-lactams. nih.gov More specifically for β-lactams, a cascade 4-endo N-cyclization followed by aerobic oxidation of steroidal dienamides has been used to generate spirocyclic 2-azetidinones. nih.gov Another innovative method is the Ugi four-component reaction (Ugi-4CR) followed by an intramolecular cyclization. This sequential process has been successfully employed for the synthesis of spiro-β-lactam-pyrroloquinolines. acs.org The Ugi adducts undergo intramolecular cyclization under basic conditions to yield the desired spirocyclic scaffold. acs.org

PrecursorReaction TypeKey FeaturesProductReference
Iodoaryl allyl azidesTandem radical cyclization with COForms 4,4-spirocyclic γ-lactamsSpirocyclic indol γ-lactam nih.gov
Steroidal dienamidesCascade 4-endo N-cyclization/aerobic oxidationForms spirocyclic 2-azetidinonesSteroidal spiro β-lactam nih.gov
Ugi-4CR adductsIntramolecular SNAr/SN2 cyclizationSequential one-pot synthesisSpiro-β-lactam-pyrroloquinoline acs.org

Transformations of Substituents on Monocyclic Azetidin-2-ones

An alternative strategy involves the modification of pre-existing monocyclic β-lactams to construct the second spiro-fused ring. This approach allows for the diversification of spirocyclic β-lactam structures from a common intermediate. While specific examples for this compound are not detailed in the provided search results, the general principle is a valid synthetic route. For instance, functionalization at the C-4 position of a β-lactam ring could be envisioned to initiate the formation of a pyrrolidine ring.

Other Emerging Synthetic Approaches

Recent research has focused on developing novel and more efficient methods for the synthesis of spirocyclic β-lactams. A nickel-catalyzed four-component spirocyclization/carbonylation cascade has been developed to produce highly functionalized spirocyclobutyl γ-lactams. acs.org This reaction efficiently forms four C-C bonds in a single step. acs.org Additionally, a [3+2] cycloaddition reaction between an electron-deficient exocyclic alkene and an in situ generated N-benzyl azomethine ylide has been utilized to synthesize novel spirocyclic pyrrolidines, which could serve as precursors for this compound. nih.gov

Asymmetric Synthesis of Chiral Diazaspiro[3.4]octane-Based Structures

The development of asymmetric methods to control the stereochemistry of the spirocyclic core is of paramount importance for medicinal chemistry applications. utrgv.edu

Kinugasa/Conia-Ene-Type Sequential Reactions

The Kinugasa reaction, a copper-catalyzed cycloaddition of terminal alkynes and nitrones, is a powerful tool for the synthesis of β-lactams. acs.orgorganicreactions.org A two-step sequential reaction combining the Kinugasa reaction with a Conia-ene-type cyclization has been developed for the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones. acs.orgresearchgate.net This method provides a practical route to functionalized chiral β-lactams with high enantioselectivity. researchgate.net The Kinugasa reaction itself can be rendered enantioselective through the use of chiral catalysts. organicreactions.org Furthermore, domino reactions incorporating the Kinugasa reaction, such as a Kinugasa/aldol cyclization, have been developed to access enantioenriched spirocyclic β-lactam pyrrolidinones in a stereoselective manner. nih.gov

Copper-Catalyzed Asymmetric Processes

Copper-catalyzed reactions are a cornerstone of modern asymmetric synthesis due to the metal's low cost, low toxicity, and versatile reactivity. While specific examples focusing exclusively on this compound are still emerging, the principles of copper-catalyzed asymmetric conjugate addition and other related transformations are highly relevant for the stereocontrolled synthesis of its precursors and analogues.

Systematic studies on copper-catalyzed asymmetric 1,4-addition to linear enones have helped to identify the reactive conformation of the substrate, which is crucial for achieving high enantioselectivity. researchgate.net For instance, the use of chiral ligands, such as those derived from amino azetidines, can effectively induce asymmetry in copper-catalyzed reactions like the Henry (nitroaldol) reaction. researchgate.net These methodologies, which generate stereocenters with high fidelity, can be conceptually applied to intermediates in the synthesis of diazaspiro[3.4]octane systems, where the formation of a chiral center is a key step. The development of bespoke copper-ligand complexes tailored for substrates leading to the diazaspiro[3.4]octane core is an active area of research.

Diastereo- and Enantioselective Approaches

Achieving control over both relative and absolute stereochemistry is paramount for synthesizing biologically active spirocyclic compounds. Several powerful strategies have been developed for the diastereo- and enantioselective synthesis of the diazaspiro[3.4]octane core and related structures.

One successful approach involves the diastereoselective addition of cyclobutane-derived anions to chiral sulfinimines (Davis-Ellman imines). This method has been applied to the synthesis of 1-substituted 2-azaspiro[3.4]octanes, affording the products with high efficiency and diastereomeric ratios. rsc.org The use of a chiral auxiliary on the imine nitrogen directs the nucleophilic attack, establishing the desired stereochemistry, which can then be elaborated into the final spirocyclic system. rsc.org

Organocatalysis offers another powerful avenue. For example, bifunctional cinchona-type catalysts have been used to promote the formal [2+2] annulation of ketimines with allenoates, yielding enantioenriched spiro-azetidine oxindoles. researchgate.net This strategy highlights the potential for non-metallic catalytic systems to construct the key spiro-azetidine junction with high enantioselectivity.

Furthermore, Lewis-acid catalysis has been employed in the asymmetric synthesis of the related 6,7-diazaspiro[3.4]octane framework. A scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines has shown promise, with preliminary investigations into an asymmetric variant using a BINOL-derived chiral phosphoric acid (CPA) catalyst yielding the desired spirocycle with moderate to good enantiomeric excess. researchgate.net

Catalyst/MethodTarget ScaffoldKey TransformationStereoselectivityRef
Chiral Sulfinimine2-Azaspiro[3.4]octaneDiastereoselective anion additionup to 98:2 dr rsc.org
Scandium(III) / Chiral Phosphoric Acid6,7-Diazaspiro[3.4]octaneAsymmetric Spirocyclization1.7:1 dr, up to 82% ee researchgate.net
Cinchona-type OrganocatalystSpiro-azetidine oxindoleAsymmetric [2+2] AnnulationHigh ee (specific values vary) researchgate.net

Construction of Quaternary Stereocenters in Diazaspiro[3.4]octanes

The defining feature of the diazaspiro[3.4]octane ring system is the spirocyclic all-carbon quaternary stereocenter. Its construction is a significant synthetic challenge that has been addressed through several innovative strategies. nih.gov

Enolate Acylation Strategies

A classical yet effective method for forming quaternary centers is through the α-alkylation or acylation of enolates. For the synthesis of the 2,6-diazaspiro[3.4]octane ring system, a multi-step route has been developed that leverages enolate chemistry as the key C-C bond-forming step. researchgate.net This strategy typically involves the generation of a specific enolate from a lactam or ester precursor, followed by an intramolecular acylation or alkylation that closes one of the rings and simultaneously forms the spirocyclic quaternary center. While robust, these routes can require careful substrate design and multiple synthetic steps to achieve the desired architecture. researchgate.net

Titanacyclobutane-Mediated Routes

Titanium-mediated cyclizations offer a modern solution for constructing strained ring systems like azetidines. This approach often involves the generation of highly reactive titanacyclobutane or titanacyclopropane intermediates. researchgate.netnih.gov For instance, a method for synthesizing spirocyclic NH-azetidines from oxime ethers has been developed using a titanium(IV)-mediated process. nih.gov In this reaction, a proposed titanacyclopropane intermediate acts as a 1,2-dianion equivalent, which inserts into the oxime ether to form the four-membered azetidine (B1206935) ring in a single step. nih.gov This methodology provides a modular entry to the azetidine portion of the diazaspiro[3.4]octane scaffold, which can then be further elaborated. researchgate.net

Strain-Release Driven Spirocyclization

Harnessing the high ring strain of small, fused carbocycles is a powerful strategy for driving complex bond formations. A novel method for accessing the 6,7-diazaspiro[3.4]octane core utilizes the strain-release driven spirocyclization of bicyclo[1.1.0]butanes (BCBs). rsc.orgnih.gov

In this process, a Lewis acid, typically scandium triflate (Sc(OTf)₃), catalyzes the reaction between a BCB and an azomethine imine. researchgate.netnih.gov The Lewis acid activates the azomethine imine, while the inherent strain energy of the BCB (approx. 64 kcal/mol) facilitates the ring-opening and subsequent intramolecular cyclization to form the thermodynamically more stable diazaspiro[3.4]octane product. researchgate.netnih.gov This reaction proceeds efficiently for a broad range of substrates, tolerating various functional groups on both the BCB and the azomethine imine, and provides a direct route to the spirocyclic core. researchgate.net The utility of this method has been demonstrated through scale-up reactions and further synthetic transformations of the products. nih.gov

Starting Material 1Starting Material 2CatalystProductYieldRef
Bicyclo[1.1.0]butane (BCB)C,N-cyclic azomethine imineSc(OTf)₃6,7-Diazaspiro[3.4]octane55-67% researchgate.net
BCBN-sulfonyl azomethine imineSc(OTf)₃6,7-Diazaspiro[3.4]octane57-62% researchgate.net

Diversity-Oriented Synthesis of Diazaspiro[3.4]octane Derivatives

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space for the discovery of new biological functions. cam.ac.uk The rigid, three-dimensional diazaspiro[3.4]octane scaffold is an ideal starting point for DOS, allowing for the generation of compound libraries with well-defined spatial orientations of appended functional groups. mdpi.comnih.gov

A notable application of DOS involves the elaboration of a 2,6-diazaspiro[3.4]octane building block to create a library of nitrofuran carboxamides. mdpi.com By exploring diverse substituents on the molecular periphery, including various azole groups, a small library was synthesized and screened for antimycobacterial activity. This effort led to the identification of a highly potent lead compound against Mycobacterium tuberculosis, demonstrating the power of exploring the molecular periphery of a privileged spirocyclic core. mdpi.comnih.gov The synthesis of such libraries often relies on robust and high-yielding reactions performed on a functionalized diazaspiro[3.4]octane core, to which various building blocks can be attached in a combinatorial fashion.

Elaboration from Core Building Blocks

The synthesis of derivatives based on the diazaspiro[3.4]octane scaffold often commences from a pre-functionalized core building block. A common strategy involves a multi-step sequence to construct the spirocyclic system with orthogonal protecting groups, allowing for selective manipulation at different positions.

A key building block for many synthetic endeavors is a functionalized 2,6-diazaspiro[3.4]octane, which can be prepared via a multi-step route. researchgate.net For instance, research has demonstrated the synthesis of a small set of nitrofuran carboxamide compounds starting from a readily available 2,6-diazaspiro[3.4]octane building block. nih.govnih.gov The synthesis of this core can be accomplished through various routes, often involving the annulation of the azetidine and pyrrolidine rings. researchgate.net

One documented approach involves transforming the ester group of a core building block via amidation. mdpi.com For example, the synthesis of various amides can be achieved by reacting a core ester intermediate with different amines. mdpi.com This method allows for the introduction of diverse substituents, effectively creating a library of derivatives from a single, advanced intermediate.

The following table outlines the synthesis of amide derivatives from a core ester building block, showcasing the versatility of this approach.

Amine ReactantResulting Amide Product
Morpholine (B109124)2-(Morpholine-4-carbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane
N,N-DimethylethylenediamineN-(2-(Dimethylamino)ethyl)-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxamide
4-Methylpiperazine2-(4-Methylpiperazine-1-carbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane

This elaboration from a central, functionalized core provides an efficient pathway to a diverse range of molecular structures, facilitating structure-activity relationship studies.

Manipulation of Molecular Periphery and Substituent Introduction

Once the core diazaspiro[3.4]octane structure is established, further diversification is achieved by manipulating the molecular periphery and introducing various substituents. These modifications are crucial for fine-tuning the pharmacological properties of the resulting compounds.

A primary site for modification is the nitrogen atoms of the diazaspiro ring system. For instance, a common strategy involves the acylation or sulfonylation of a secondary amine on the scaffold. A general procedure for sulfonylation involves reacting a tert-butyl protected diazaspirooctane intermediate with a corresponding sulfonyl chloride in the presence of a base like triethylamine. mdpi.com This reaction is typically performed in a solvent such as dichloromethane (B109758) at a controlled temperature. mdpi.com

The following table details the introduction of various sulfonyl groups onto the diazaspirooctane core. mdpi.com

Sulfonyl Chloride ReactantResulting Sulfonamide Product
Methanesulfonyl chloridetert-butyl 8-(4-methyl-4H-1,2,4-triazol-3-yl)-6-(methylsulfonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
Ethanesulfonyl chloridetert-butyl 6-(ethylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate
Propane-1-sulfonyl chloridetert-butyl 8-(4-methyl-4H-1,2,4-triazol-3-yl)-6-(propylsulfonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
Isopropylsulfonyl chloridetert-butyl 6-(isopropylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate

Another key strategy for manipulating the molecular periphery is the modification of functional groups attached to the core. For example, an ester group on the pyrrolidine ring can be hydrolyzed to the corresponding carboxylic acid. mdpi.com This acid can then be coupled with other molecules, such as acetamidoxime (B1239325), to form new heterocyclic appendages like 1,2,4-oxadiazoles after cyclodehydration. mdpi.com This sequence significantly expands the chemical space accessible from a single building block.

Furthermore, substituents can be introduced at other positions of the heterocyclic rings, depending on the initial functionalization of the starting materials. The exploration of diverse substituents, including various azole moieties, has been a key strategy in the development of potent bioactive molecules based on the 2,6-diazaspiro[3.4]octane core. nih.govnih.gov These peripheral modifications have been shown to dramatically influence the biological activity profile of the resulting compounds. mdpi.com

Chemical Reactivity and Transformative Processes of Diazaspiro 3.4 Octane Scaffolds

Ring-Opening Reactions of Spiro-Fused β-Lactams

The reactivity of the spiro-fused β-lactam, a core component of the diazaspiro[3.4]octan-2-one structure, is a subject of significant interest. Studies on analogous systems, such as N-phenylsulfonyl substituted spiro-β-lactams, shed light on the potential pathways for ring-opening. researchgate.net The reactivity of the azetidinone ring is influenced by the spiro structure and the nature of its substituents. semanticscholar.org

Research on (±)-trans-5-benzoyl-3-phenyl-2-phenylsulfonyl-7-thia-2,5-diazaspiro[3.4]octan-1-one, a thia-analogue, has demonstrated several modes of ring-opening under various conditions. semanticscholar.org These reactions provide a model for understanding the potential reactivity of 1,6-diazaspiro[3.4]octan-2-one. The presence of an electron-withdrawing group, such as a phenylsulfonyl group on the β-lactam nitrogen, enhances the susceptibility of the carbonyl group to nucleophilic attack, facilitating ring cleavage. semanticscholar.org

Key ring-opening reactions observed in analogous systems include:

Hydrolysis: Treatment with acids or bases can lead to the cleavage of the β-lactam ring.

Hydrogenolysis and Desulfurization: In thia-analogues, reagents like Raney nickel can be used to open the thiazolidine (B150603) ring. semanticscholar.org

Reductive Cleavage: Reductive conditions can also be employed to open the heterocyclic rings. researchgate.net

The spirocyclic nature of the molecule plays a crucial role in its reactivity, and the specific conditions can be tailored to selectively open either the β-lactam or the adjacent five-membered ring. semanticscholar.org

Table 1: Ring-Opening Reactions of an N-Phenylsulfonyl Substituted Spiro-β-Lactam Analogue

Starting Material Reagents and Conditions Product Reaction Type
(±)-trans-5-benzoyl-3-phenyl-2-phenylsulfonyl-7-thia-2,5-diazaspiro[3.4]octan-1-one Acid or Basic Hydrolysis Ring-opened products Hydrolysis
(±)-trans-5-benzoyl-3-phenyl-2-phenylsulfonyl-7-thia-2,5-diazaspiro[3.4]octan-1-one Hydrogenolysis Ring-opened products Reductive Cleavage

Data sourced from studies on a thia-analogue of diazaspiro[3.4]octan-one. semanticscholar.org

Ring-Transformation Reactions of Substituents Attached to the Ring Carbon Atoms

The carbon atoms of the diazaspiro[3.4]octane framework serve as anchor points for substituents that can undergo a variety of chemical transformations. These reactions are crucial for creating diverse molecular peripheries and exploring structure-activity relationships. Research on the 2,6-diazaspiro[3.4]octane core provides excellent examples of how substituents on the pyrrolidine (B122466) ring can be manipulated. mdpi.com

A common strategy involves starting with an ester functionality, which can be converted into a range of other groups. For instance, an ester can be hydrolyzed to a carboxylic acid, which then serves as a versatile intermediate for the synthesis of amides and various five-membered aromatic heterocycles like oxadiazoles (B1248032) and triazoles. semanticscholar.orgmdpi.com

A representative reaction sequence starting from a core building block with an ester group demonstrates this versatility: semanticscholar.orgmdpi.com

Hydrolysis: An ester group on the spirocyclic core is hydrolyzed under basic conditions (e.g., LiOH) to yield a carboxylic acid.

Amidation: The resulting carboxylic acid can be coupled with various amines to form a library of amides.

Heterocycle Formation: The carboxylic acid can also be used to construct heterocyclic rings. For example, reaction with acetamidoxime (B1239325) followed by cyclodehydration can produce a 1,2,4-oxadiazole (B8745197) ring. semanticscholar.org Similarly, reaction of a related hydrazine (B178648) intermediate with methyl isothiocyanate can lead to the formation of a 1,2,4-triazole. mdpi.com

Table 2: Transformation of an Ester Substituent on a 2,6-Diazaspiro[3.4]octane Core

Starting Intermediate Reagents and Conditions Intermediate/Product Transformation
Ester-substituted diazaspiro[3.4]octane 1. LiOH∙H₂O; 2. HOBt, EDC∙HCl, Acetamidoxime 1,2,4-Oxadiazole derivative Ester to Carboxylic Acid to Oxadiazole
Ester-substituted diazaspiro[3.4]octane 1. N₂H₄∙H₂O; 2. CH₃NCS 1,2,4-Triazole derivative Ester to Hydrazine to Triazole

Data synthesized from derivatization strategies of 2,6-diazaspiro[3.4]octane systems. semanticscholar.orgmdpi.com

Derivatization and Functionalization Strategies

The diazaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry, largely due to the ease with which it can be derivatized and functionalized. nih.govmsesupplies.com Strategies typically involve modifications at the nitrogen atoms or the introduction of functional groups onto the carbocyclic part of the scaffold. The use of orthogonal protecting groups, such as Boc and Cbz, is essential for selectively functionalizing the two distinct nitrogen atoms within the core structure. chemrxiv.org

A notable method for synthesizing the core is the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines, which provides access to 6,7-diazaspiro[3.4]octanes. nih.govrsc.org Once formed, these scaffolds can undergo a variety of transformations: nih.govrsc.org

Deprotection: Removal of protecting groups (e.g., with Mg/MeOH) to unmask reactive amine or amide functionalities for further modification.

Reduction: The carbonyl group of the lactam can be reduced to the corresponding alcohol using reagents like borane (B79455) dimethyl sulfide (B99878) complex. chemrxiv.orgnih.govrsc.org

Hydrogenation: Catalytic hydrogenation (e.g., with Pd/C) can be used to reduce other functionalities or, in specific cases, open certain rings. nih.govrsc.org

Halogenation: Introduction of halogen atoms, for instance, through the reaction with N-bromosuccinimide (NBS) to form a halohydrin. nih.gov

Furthermore, the nitrogen atoms are common sites for derivatization. N-acylation with reagents like 5-nitro-2-furoic acid has been used to produce potent antitubercular agents. mdpi.com N-mesylation is another common transformation to modify the properties of the scaffold. mdpi.com These functionalization strategies have led to the discovery of compounds with significant biological activities, including sigma-1 receptor antagonists for pain management. msesupplies.com

Table 3: Functionalization Reactions on a 6,7-Diazaspiro[3.4]octane Scaffold

Starting Material Reagents and Conditions Product Functionalization Type
Protected 6,7-diazaspiro[3.4]octane Mg/MeOH Deprotected amine/amide Deprotection
Carbonyl-containing 6,7-diazaspiro[3.4]octane Pd/C, H₂ Hydrogenated product Hydrogenation
Carbonyl-containing 6,7-diazaspiro[3.4]octane Borane dimethyl sulfide Alcohol derivative Carbonyl Reduction

Data based on transformations of newly synthesized 6,7-diazaspiro[3.4]octanes. nih.govrsc.org

Structural Analysis and Conformational Studies of Diazaspiro 3.4 Octane Systems

Spirocyclic Ring Systems in Conformational Analysis

Spirocyclic compounds, characterized by two rings connected through a single common atom known as the spiro center, present unique challenges and features in conformational analysis. vulcanchem.com The spiro linkage imparts a significant degree of rigidity to the molecular framework, which in turn influences the compound's physical and biological properties. researchgate.net This rigidity can be advantageous in fields like drug discovery, as it reduces the conformational entropy penalty upon binding to a biological target. researchgate.net

The 2,6-diazaspiro[3.4]octane scaffold, a close isomer of 1,6-diazaspiro[3.4]octan-2-one, is recognized as an emerging "privileged structure" in medicinal chemistry. Its frequent appearance in biologically active compounds highlights the importance of its three-dimensional structure. mdpi.com The analysis of such systems involves determining the puckering of each ring and their relative orientation. The fixed, perpendicular orientation of the two rings around the spiro carbon atom is a defining characteristic of these molecules.

Insights from Crystallographic and Spectroscopic Methods (e.g., NMR, HR-MS)

For instance, the crystal structure of a 6,7-diazaspiro[3.4]octane derivative has been confirmed through X-ray diffraction analysis, providing precise bond lengths and angles for that specific framework. rsc.orgnih.gov Similarly, crystallographic data exists for a 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivative, which is structurally related to the target compound. crystallography.net

Spectroscopic data for a wide array of 2,6-diazaspiro[3.4]octane derivatives are extensively reported. These studies are vital for confirming the successful synthesis and for elucidating the structural details in solution.

Spectroscopic Data for 2,6-Diazaspiro[3.4]octane Derivatives:

Compound Class1H NMR (ppm)13C NMR (ppm)HRMS (m/z)
N-substituted 2,6-diazaspiro[3.4]octane-1,5-dionesSignals for methylene (B1212753) protons (δ 5.17-5.50), benzyl (B1604629) protons (δ 3.88-4.68), and phenyl groups (δ 6.86-7.41). rsc.orgCarbonyl signals (δ 162.4, 166.5), spiro carbon (δ 70.2), and aromatic carbons (δ 117.7-138.2). rsc.orgCalculated for C₂₆H₂₂N₂O₂ [M+H]⁺ 395.1760, found 395.1758. rsc.org
Substituted 2,6-diazaspiro[3.4]octane carboxamidesPresence of rotamers often observed. Signals for aromatic protons, amide protons, and protons on the spirocyclic core are characteristic. mdpi.comCarbonyl carbons, aromatic carbons, and distinct signals for the spiro-system carbons are typically observed. mdpi.comCalculated for C₂₀H₂₃N₄O₅ [M+H]⁺ 399.1668, found 399.1673. mdpi.com
Boc-protected 2,6-diazaspiro[3.4]octanesCharacteristic signal for the tert-butyl group around δ 1.3-1.4. Protons adjacent to nitrogen atoms appear at varied shifts depending on substitution. mdpi.comCarbonyl of Boc group (around δ 156), C(CH₃)₃ carbon (around δ 79), and carbons of the spiro-core. mdpi.comCalculated for C₂₃H₃₂N₅O₂ [M+H]⁺ 410.2556, found 410.2561. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is consistently used to confirm the elemental composition of these synthesized derivatives with high accuracy, as seen in the provided examples. mdpi.comrsc.org

Conformational Rigidity of Azaspiro[3.n]alkanes

The azaspiro[3.n]alkane scaffold, where 'n' denotes the size of the second ring, is known for its conformational rigidity. researchgate.net This rigidity stems from the spirocyclic fusion, which locks the two rings in a defined spatial orientation. In the case of diazaspiro[3.4]octane systems, this involves a four-membered azetidine (B1206935) ring and a five-membered pyrrolidine (B122466) ring.

Computational studies and NMR analysis are powerful tools for investigating these conformational preferences. rsc.org For example, in derivatives of 2,6-diazaspiro[3.4]octane, the observation of rotamers in NMR spectra at room temperature indicates restricted rotation around certain bonds, further attesting to the rigid nature of the scaffold. mdpi.com The introduction of this conformationally restricted motif has been shown to improve properties like solubility and target selectivity in drug candidates by allowing for a more precise three-dimensional arrangement of functional groups. researchgate.net

Medicinal Chemistry and Rational Drug Design Principles for Diazaspiro 3.4 Octane Compounds

The Diazaspiro[3.4]octane Scaffold as a Privileged Structure

The 2,6-diazaspiro[3.4]octane core, a fully saturated and sp3-rich structure, is increasingly recognized as a privileged scaffold in medicinal chemistry. acs.org This designation stems from its frequent appearance in compounds possessing a wide array of biological activities. acs.org The inherent rigidity and three-dimensional nature of this spirocyclic system offer a well-defined vectorization for substituent groups, which can enhance target selectivity and improve drug-like properties. researchgate.net

The privileged nature of the diazaspiro[3.4]octane scaffold is underscored by the diverse biological activities reported for its derivatives. acs.org Molecules incorporating this framework have demonstrated potential in treating a variety of diseases. rsc.org For instance, derivatives have been identified as:

Inhibitors of the hepatitis B capsid protein. acs.org

Inhibitors of the menin-MLL1 interaction for cancer treatment. acs.org

Modulators of MAP and PI3K signaling. acs.org

Selective dopamine (B1211576) D3 receptor antagonists. acs.org

VDAC1 inhibitors for diabetes treatment. acs.org

Antimalarial agents active against multiple stages of Plasmodium falciparum. acs.orgacs.orgnih.gov

Antitubercular agents with high potency against Mycobacterium tuberculosis. mdpi.comnih.gov

Potent sigma-1 receptor antagonists for pain management. nih.gov

A peripheral moiety in the fluoroquinolone antibiotic zabofloxacin. nih.gov

This wide range of activities highlights the scaffold's ability to serve as a versatile template for the development of new therapeutic agents. nih.gov The concept of privileged structures significantly accelerates the process of lead identification and optimization. nih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The diazaspiro[3.4]octane scaffold serves as an effective framework for the spatial arrangement of pharmacophoric elements. Its rigid structure allows for the precise positioning of functional groups to interact with target proteins.

For example, in the development of antitubercular agents, the 2,6-diazaspiro[3.4]octane core was combined with a 5-nitrofuranoyl "warhead," leading to molecules with potent activity against M. tuberculosis. nih.gov Similarly, in the design of sigma-1 receptor antagonists, the 2,6-diazaspiro[3.4]octan-7-one scaffold was utilized to orient aryl and alkyl substituents in a manner that maximizes binding affinity. nih.gov The spirocyclic nature of the scaffold is also a key feature in the structure of Delgocitinib (B607049), a pan-Janus kinase (JAK) inhibitor, where it connects a pyrrolopyrimidine core to a cyanoacetyl group. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities with improved properties. smolecule.com The diazaspiro[3.4]octane scaffold has been successfully employed in such strategies. For instance, it has been proposed as a substitute for more common heterocyclic motifs like piperazine (B1678402) and morpholine (B109124) to explore new chemical and patent space. researchgate.net

The use of strained spiro heterocycles, such as the diazaspiro[3.4]octane system, as bioisosteres for aromatic or non-strained aliphatic rings is a sought-after approach to enhance drug-likeness and target selectivity. researchgate.net The rigid, three-dimensional structure of the diazaspiro[3.4]octane scaffold can lead to improved physicochemical and pharmacokinetic properties compared to more flexible or planar ring systems.

Lead Identification and Optimization Strategies

The discovery and refinement of drug candidates based on the 1,6-diazaspiro[3.4]octan-2-one and related scaffolds have been advanced through modern drug discovery techniques, including high-throughput screening and detailed structure-activity relationship studies.

High-throughput screening (HTS) has been instrumental in identifying novel diazaspiro[3.4]octane derivatives with significant biological activity. A notable example is a whole-cell HTS campaign against Plasmodium falciparum, the parasite responsible for malaria. This screening identified a novel diazaspiro[3.4]octane series that was active against multiple stages of the parasite's lifecycle. acs.orgacs.orgnih.gov The initial hits from this screen provided a valuable starting point for a hit-to-lead optimization program. acs.orgacs.orgnih.gov

The following table summarizes the initial findings from the HTS campaign that identified the diazaspiro[3.4]octane series as antimalarial hits.

Compound SeriesScreening TypeTarget OrganismActivitySource
Diazaspiro[3.4]octaneWhole-cellPlasmodium falciparumActive against multiple lifecycle stages acs.orgacs.orgnih.gov

Once initial hits are identified, structure-activity relationship (SAR) studies are conducted to understand how modifications to the chemical structure affect biological activity. Such studies are crucial for optimizing lead compounds to enhance potency and improve other drug-like properties.

In the case of the antimalarial diazaspiro[3.4]octane series, SAR studies led to the identification of compounds with low nanomolar activity against the asexual blood stage of the parasite and strong gametocyte-sterilizing properties. acs.org These studies explored modifications at various positions of the diazaspiro[3.4]octane scaffold. researchgate.net

A detailed SAR study was also conducted on a series of 2,6-diazaspiro[3.4]octan-7-one derivatives as sigma-1 receptor antagonists. nih.gov The study systematically explored the impact of different substituents on the scaffold's affinity for the receptor. The findings from this study are summarized in the table below.

CompoundR1R2σ1R Ki (nM)
6a HH>10000
6b H4-Cl-Ph134
6c H4-F-Ph179
6d H4-MeO-Ph275
12a MeH1310
12b Me4-Cl-Ph18.5
12c Me4-F-Ph28.5
12d Me4-MeO-Ph104
32 3-F-phenethyl4-F-Ph1.8

Data adapted from a study on sigma-1 receptor antagonists. nih.gov

The SAR data revealed that substitution on both nitrogen atoms of the diazaspiro[3.4]octanone core was critical for high affinity. Specifically, a methyl group at the R1 position and a substituted phenyl group at the R2 position significantly increased potency. Further optimization led to compound 32 , with a 3-fluorophenethyl group at R1 and a 4-fluorophenyl group at R2, which exhibited a very high affinity for the sigma-1 receptor. nih.gov

Similarly, for the antitubercular nitrofuran derivatives based on the 2,6-diazaspiro[3.4]octane core, SAR studies explored a variety of substituents on the molecular periphery, including different azoles. mdpi.comnih.gov These investigations resulted in the identification of a lead compound with a minimal inhibitory concentration (MIC) of 0.016 μg/mL against M. tuberculosis. mdpi.comnih.gov

Design of Analogues with Modified Molecular Periphery

The rigid, three-dimensional structure of the diazaspiro[3.4]octane core makes it an attractive scaffold in medicinal chemistry. Its sp³-rich nature provides a distinct advantage in exploring chemical space compared to flat, aromatic structures. A key strategy in optimizing lead compounds based on this scaffold involves the systematic modification of its molecular periphery. This approach allows for the fine-tuning of pharmacological properties, target affinity, and selectivity by introducing diverse functional groups and substituents onto the core structure.

Research has demonstrated that exploring the molecular periphery of 2,6-diazaspiro[3.4]octane derivatives can lead to the discovery of compounds with highly potent and specific biological activities. mdpi.comresearchgate.net In the development of antitubercular agents, for example, a lead compound, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, was identified with significant activity against multi-resistant strains of M. tuberculosis. mdpi.comnih.gov Subsequent optimization efforts focused on modifying the periphery of this lead. While the goal was to enhance antitubercular potency, the modifications unexpectedly resulted in analogues with high activity against S. aureus, demonstrating how peripheral modifications can dramatically reshape the activity profile of a privileged scaffold. mdpi.comnih.gov

The synthesis of these analogues often involves multi-step procedures starting from functionalized building blocks like N-Boc-protected azetidine-3-one. mdpi.com By manipulating ester or amide functionalities on the spirocyclic core, chemists can introduce a wide variety of peripheral groups, including different azole rings (e.g., triazoles) and other substituents. mdpi.com This exploration of the molecular periphery within a relatively small set of synthesized compounds can efficiently identify potent leads. mdpi.comresearchgate.net For instance, the introduction of various azole substituents on a 2,6-diazaspiro[3.4]octane core coupled with a nitrofuran carboxamide led to the identification of a lead with a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv. mdpi.com

Another study in the field of antimalarials started with a novel diazaspiro[3.4]octane series identified from a high-throughput screening campaign. acs.orgacs.org Structure-activity relationship (SAR) studies involving modifications to the scaffold's periphery led to compounds with low nanomolar activity against the asexual blood-stage of Plasmodium falciparum and strong transmission-blocking properties. acs.org

Table 1: Examples of 2,6-Diazaspiro[3.4]octane Analogues with Modified Periphery and Their Biological Activity

CompoundPeripheral ModificationBiological Target/ActivityReported Potency (MIC)Source
Nitrofuran-tagged Diazaspirooctane Lead- 6-(methylsulfonyl)
  • 8-(4-methyl-4H-1,2,4-triazol-3-yl)
  • 2-(5-nitro-2-furoyl)
  • Antitubercular (M. tuberculosis multiresistant strains)0.0124–0.0441 μg/mL mdpi.com, nih.gov
    Optimized Nitrofuran AnalogueUndisclosed peripheral modifications of the lead compoundAntibacterial (S. aureus)High activity reported nih.gov
    Antitubercular LeadNitrofuran carboxamide with diverse azole peripheryAntitubercular (Mycobacterium tuberculosis H37Rv)0.016 μg/mL mdpi.com
    Antimalarial AnalogueUndisclosed peripheral modificationsAntimalarial (Plasmodium falciparum asexual blood-stage)<50 nM (IC50) acs.org

    Application in Protein-Protein Interaction (PPI) Inhibitor Design

    Protein-protein interactions (PPIs) represent a vast and challenging class of therapeutic targets. The interfaces of these interactions are often large, flat, and lack the well-defined pockets typical of traditional enzyme targets, making them difficult to inhibit with small molecules. google.com The sp³-rich, conformationally rigid framework of the this compound and related diazaspiro[3.4]octane scaffolds offers a unique solution to this challenge. Their defined three-dimensional geometry can be used to project substituents into space in a precise manner, mimicking the presentation of key amino acid residues (e.g., in α-helices or β-turns) at a PPI interface. chemdiv.com

    The diazaspiro[3.4]octane scaffold is considered an emerging privileged structure in drug discovery, partly due to its successful application in creating PPI inhibitors. mdpi.comnih.gov A notable example is in the development of inhibitors for the menin-mixed lineage leukemia 1 (MLL1) interaction, which is a critical driver in certain types of acute leukemia. google.com A patent application describes novel diazaspirobicylic compounds designed to disrupt this specific PPI, highlighting their potential as cancer therapeutics. google.com The core scaffold serves as a rigid anchor to position the necessary pharmacophoric groups to effectively block the protein interface. mdpi.comnih.gov

    Furthermore, screening libraries containing diazaspiro[3.4]octane derivatives have been specifically curated for discovering PPI inhibitors. chemdiv.com For instance, the compound 1-[6-methyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,6-diazaspiro[3.4]octan-2-yl]-2-(3-methylphenoxy)ethan-1-one is included in libraries designed as "PPI Helix Turn 3D-Mimetics" and "PPI Inhibitors Tripeptide Mimetics". chemdiv.com This indicates a rational design approach where the scaffold is used to mimic secondary protein structures involved in PPIs. In fact, one antimalarial chemical series based on the diazaspiro[3.4]octane scaffold was originally designed with the intention of targeting PPIs. researchgate.net

    The development of PROTACs (PROteolysis TArgeting Chimeras) also utilizes this scaffold. Linkers such as Thalidomide-2,6-diazaspiro[3.4]octane-C-piperidine-C-boc are used to synthesize PROTAC molecules, where the diazaspirooctane fragment acts as a stable, non-planar linker element connecting a target-binding warhead and an E3 ligase ligand. medchemexpress.eu

    Table 2: Application of Diazaspiro[3.4]octane Scaffolds in PPI Inhibition

    Compound Series/ExampleTarget PPITherapeutic AreaDesign PrincipleSource
    Diazaspirobicylic compoundsMenin-MLL1Cancer (Acute Leukemia)Small-molecule inhibition of the PPI interface. google.com, mdpi.com, nih.gov
    SA43-0790General PPIsScreening/Drug DiscoveryServes as a 3D-mimetic of peptide helix-turns. chemdiv.com
    PPI28 Chemical SeriesOriginally designed for PPIsAntimalarialScaffold provides a 3D framework for hit-to-lead optimization. researchgate.net
    CK2 InhibitorsCasein Kinase 2 (CK2) interfaceCancerComputer modeling suggested spirocyclic compounds for inhibiting the protein interface site. core.ac.uk

    Biological Activity and Target Identification Research of 1,6 Diazaspiro 3.4 Octan 2 One Derivatives

    Antitubercular Activity Research

    Derivatives of 1,6-diazaspiro[3.4]octan-2-one have been identified as potent agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. Research has focused on understanding their structure-activity relationships and mechanism of action to optimize their efficacy.

    Activity against Mycobacterium tuberculosis (Mtb) strains

    A series of 1,6-diazaspiro[3.4]octan-2-ones featuring a distinct β-lactam spirocycle have demonstrated significant bactericidal activity. nih.govnih.gov Some derivatives have shown potent effects against both replicating and non-replicating forms of Mtb. nih.gov Through structure-activity relationship (SAR) studies, researchers have pinpointed key structural elements that enhance the antitubercular properties of these compounds. mdpi.com For example, a nitrofuran carboxamide chemotype derived from a 2,6-diazaspiro[3.4]octane building block yielded a highly potent antitubercular lead with a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mtb H37Rv. nih.govresearchgate.net Another lead compound, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, showed MICs between 0.0124 and 0.0441 μg/mL against multiresistant Mtb strains. mdpi.comnih.govresearchgate.net

    Table 1: Antitubercular Activity of Selected 1,6-Diazaspiro[3.4]octane Derivatives

    Compound Description MIC against Mtb
    Nitrofuran carboxamide derivative Lead compound from a synthesized series 0.016 μg/mL (H37Rv strain) nih.govresearchgate.net
    6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane Lead compound against multiresistant strains 0.0124–0.0441 μg/mL mdpi.comnih.govresearchgate.net

    Impact of Nitrofuran "Warheads"

    The inclusion of a 5-nitrofuranoyl "warhead" is a critical feature for the potent antitubercular activity observed in this class of compounds. mdpi.comnih.govresearchgate.net This reactive group is believed to be activated within the mycobacterium, leading to the formation of lethal reactive intermediates. nih.gov The bactericidal action of these nitroaromatic compounds is contingent on this "warhead" functionality. nih.gov

    Investigation of Nitroreductases as Potential Targets

    The mechanism of action for nitrofuran-containing 1,6-diazaspiro[3.4]octane derivatives is thought to involve activation by bacterial nitroreductases. nih.govmdpi.com It is hypothesized that these enzymes reduce the nitrofuran moiety, generating toxic reactive nitrogen species. nih.gov While a deazaflavin-dependent nitroreductase has been suggested as a likely biotarget, further research is needed to definitively identify the specific enzyme responsible. nih.gov

    Antimalarial Activity Research

    Beyond their antitubercular effects, this compound derivatives have also shown significant promise as antimalarial agents, with activity against multiple stages of the Plasmodium falciparum parasite.

    Activity against Plasmodium falciparum (P. falciparum) Lifecycle Stages

    A novel series of 1,6-diazaspiro[3.4]octanes has been identified with potent, multistage activity against P. falciparum. nih.govacs.org These compounds are effective against the asexual blood, liver, and gametocyte stages of the parasite, which is a highly desirable trait for an antimalarial drug. nih.govacs.orgresearchgate.net Optimization of this series has led to compounds with low nanomolar activity against the asexual blood stage and strong transmission-blocking properties. acs.org

    Table 2: Antimalarial Profile of Optimized 1,6-Diazaspiro[3.4]octane Derivatives

    Activity Stage Potency
    Asexual blood-stage Low nanomolar (<50 nM) acs.orgresearchgate.net
    Gametocyte sterilization Strong acs.orgresearchgate.net
    Transmission-blocking Demonstrated in standard membrane feeding assay acs.orgresearchgate.net

    Identification of Resistance Mechanisms (e.g., P. falciparum cyclic amine resistance locus)

    To understand the mode of action, researchers have investigated resistance mechanisms to these antimalarial compounds. In vitro studies have shown that resistance is associated with mutations in the P. falciparum cyclic amine resistance locus (PfCARL). nih.govacs.orgresearchgate.net PfCARL has also been implicated in resistance to other, structurally distinct antimalarial compounds, such as the imidazolopiperazines. nih.govacs.org This suggests that PfCARL may be a multidrug-resistance gene rather than the direct target of these different compound classes. nih.govacs.org

    Sigma-1 Receptor (σ1R) Antagonism Research

    The sigma-1 receptor (σ1R) is a chaperone protein implicated in a range of neurological disorders. researchgate.net Antagonism of this receptor is a promising strategy for pain management, as it can enhance the analgesic effects of opioid agonists without increasing adverse effects. researchgate.netnih.gov

    Researchers have designed and synthesized a series of σ1R antagonists based on the 2,6-diazaspiro[3.4]octan-7-one scaffold. researchgate.netnih.gov This work was guided by the co-crystal structure of σ1R with a known ligand, 4-IBP. researchgate.netnih.gov Through detailed structure-activity relationship (SAR) studies, specific compounds have been identified as potent σ1R antagonists. nih.gov For instance, one derivative from a study of 2,6-diazaspiro[3.4]octan-7-one derivatives showed a high affinity for σ1R with a Ki value of 14.5 nM and was approximately 10-fold more selective for σ1R over the sigma-2 receptor (σ2R). nih.gov

    Table 1: σ1R Antagonist Activity of a 2,6-Diazaspiro[3.4]octan-7-one Derivative

    Compound Target Ki (nM) Selectivity (over σ2R)
    2,6-diazaspiro[3.4]octan-7-one derivative σ1R 14.5 ~10-fold

    Derivatives of diazaspiro compounds are being investigated for their potential in treating pain. smolecule.com Antagonists of the σ1R have been shown to enhance the pain-relieving effects of morphine and rescue morphine-induced analgesic tolerance in preclinical studies. nih.govnih.gov One potent σ1R antagonist from the 2,6-diazaspiro[3.4]octan-7-one series significantly augmented the antinociceptive effect of morphine in a hot-plate test in mice. nih.gov This finding highlights the therapeutic potential of these compounds in developing new analgesics and preventing opioid tolerance. nih.gov Furthermore, research into diazaspiro undecane (B72203) derivatives has identified compounds with dual activity, binding to both the σ1 receptor and the µ-opioid receptor, offering a multimodal approach to pain treatment. google.comsci-hub.se

    Janus Kinase (JAK) Inhibition Research

    Janus kinases (JAKs) are a family of enzymes that play a crucial role in signaling pathways for numerous cytokines involved in inflammation and immune responses. nih.gov Inhibitors of JAKs, known as jakinibs, are being explored for the treatment of various inflammatory conditions. nih.gov

    Delgocitinib (B607049), a compound containing a 1,6-diazaspiro[3.4]octane moiety, is a pan-Janus kinase (JAK) inhibitor. nih.govdrugbank.com It targets all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). nih.govdrugbank.com By inhibiting these kinases, delgocitinib blocks the signaling of a wide range of pro-inflammatory cytokines, including various interleukins (IL-2, IL-4, IL-6, IL-13, IL-21, IL-23), Granulocyte-Macrophage-Colony-Stimulating Factor (GM-CSF), and Interferon (IFN)-α. drugbank.com This competitive inhibition of JAKs ultimately downregulates immune and inflammatory responses. drugbank.commdpi.com

    Table 2: JAK Family Targets of Delgocitinib

    JAK Family Member Action
    Tyrosine-protein kinase JAK1 Inhibitor
    Tyrosine-protein kinase JAK2 Inhibitor
    Tyrosine-protein kinase JAK3 Inhibitor
    Non-receptor tyrosine-protein kinase TYK2 Inhibitor

    In preclinical mouse models of atopic dermatitis, delgocitinib has been shown to improve skin barrier function and promote the terminal differentiation of keratinocytes. drugbank.com The mechanism involves blocking the activation of inflammatory cells such as T cells, B cells, monocytes, and mast cells, as well as inhibiting the production of cytokines. drugbank.com This demonstrates the potential of this compound derivatives in attenuating inflammatory signaling.

    Menin-KMT2A Inhibition Research (e.g., in leukemia cell proliferation studies)

    The interaction between the proteins menin and KMT2A (also known as MLL1) is a critical driver in certain types of acute leukemia, particularly those with KMT2A gene rearrangements or NPM1 mutations. nih.govgoogle.com Inhibiting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. google.com

    Research has led to the development of small-molecule inhibitors that disrupt the menin-KMT2A interaction. nih.govnih.gov These inhibitors have been shown to effectively eliminate leukemia in preclinical models and have demonstrated significant efficacy in early-phase clinical trials. nih.gov For example, the menin-KMT2A inhibitor JNJ-75276617 (bleximenib) has been shown to impair the proliferation of primary AML patient cells and induce their differentiation. haematologica.org Studies have revealed that GMP-like AML subtypes are particularly sensitive to this inhibition. haematologica.org

    The inhibition of the menin-KMT2A complex leads to the downregulation of target genes like HOX and MEIS1, which are crucial for leukemic cell proliferation and the block of differentiation. researchgate.netaml-hub.com This disruption of aberrant gene expression leads to the differentiation of leukemic cells and a reversal of the leukemogenic state. researchgate.net While specific compounds with the this compound core are mentioned as menin-MLL1 interaction inhibitors for cancer treatment, detailed public research findings directly linking this specific scaffold to Menin-KMT2A inhibition in leukemia cell proliferation studies are still emerging. nih.gov However, the broader class of diazaspirobicyclic compounds is being investigated for this purpose. google.com

    Other Biological Targets Under Investigation (e.g., TPH1 enzyme inhibitors, human enzyme inhibitors)

    The diazaspirooctane skeleton is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds with diverse biological activities. Research has shown that this structural motif is a component of inhibitors for various human enzymes.

    Tryptophan Hydroxylase 1 (TPH1) Inhibition

    The diazaspirooctane skeleton has been identified as a structural component in molecules that inhibit tryptophan hydroxylase 1 (TPH1). TPH1 is the rate-limiting enzyme for the synthesis of serotonin (B10506) in the periphery, making it a target for conditions like irritable bowel syndrome and carcinoid syndrome. While specific derivatives of this compound as TPH1 inhibitors are still under exploration, the inclusion of the broader diazaspirooctane scaffold in known TPH1 inhibitors highlights its potential in this area. For instance, scientists at Karos Pharmaceuticals have reported the development of spirocyclic TPH1 inhibitors for treating conditions such as Pulmonary Arterial Hypertension (PAH) and Inflammatory Bowel Disease (IBD).

    Other Human Enzyme Inhibition

    Derivatives of the diazaspiro[3.4]octane framework have been successfully developed as inhibitors of other critical human enzymes. A notable example is Delgocitinib, a pan-Janus kinase (JAK) inhibitor that incorporates the 1,6-diazaspiro[3.4]octane core. JAK inhibitors are used to treat inflammatory conditions.

    Furthermore, the related 2,6-diazaspiro[3.4]octane scaffold has been integrated into inhibitors for several other enzymes:

    Monoacylglycerol Lipase (MAGL): Derivatives of a spiro-scaffold have been discovered as potent and reversible MAGL inhibitors, a target for CNS-related diseases.

    Poly (ADP-ribose) polymerase (PARP-1): The 2,6-diazaspiro[3.3]heptane core, a related spirocyclic diamine, has been used as a piperazine (B1678402) bioisostere in developing PARP-1 inhibitors.

    Sigma-1 Receptor (σ1R): The 2,6-diazaspiro[3.4]octan-7-one scaffold has been used to develop potent sigma-1 receptor antagonists.

    DNA Gyrase and Topoisomerase IV: The 2,6-diazaspiro[3.4]octane moiety is a peripheral component of the fluoroquinolone zabofloxacin, which acts by inhibiting these bacterial enzymes.

    The table below summarizes various enzyme targets that have been investigated using diazaspiro[3.4]octane and related scaffolds.

    ScaffoldTarget EnzymeCompound Example/ClassTherapeutic Area
    1,6-Diazaspiro[3.4]octane Janus Kinase (JAK)DelgocitinibInflammatory Disorders
    Diazaspirooctane Skeleton Tryptophan Hydroxylase 1 (TPH1)General Inhibitor ClassCarcinoid Syndrome, IBD
    2,6-Diazaspiro[3.4]octan-7-one Sigma-1 Receptor (σ1R)Antagonist DerivativesPain Management
    2,6-Diazaspiro[3.4]octane DNA Gyrase / Topoisomerase IVZabofloxacinBacterial Infections
    7-Oxa-5-azaspiro[3.4]octan-6-one Monoacylglycerol Lipase (MAGL)(2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-oneCNS Diseases

    Modulating Neurotransmitter Release (e.g., dopamine (B1211576) release in CNS research)

    The modulation of neurotransmitter systems is a key strategy for treating central nervous system (CNS) disorders. Calcium entry through presynaptic channels is a critical step controlling the release of neurotransmitters. The diazaspiro[3.4]octane scaffold has shown potential in this area, particularly in the development of dopamine receptor antagonists.

    Research into derivatives of the related 2,6-diazaspiro[3.4]octane core has led to the identification of selective dopamine D₃ receptor antagonists. The dopamine D₃ receptor is a significant target in the treatment of schizophrenia, substance abuse, and other neuropsychiatric disorders. The ability to selectively target this receptor over the closely related D₂ receptor is a major goal in drug discovery to potentially reduce side effects. The development of 2,6-diazaspiro[3.4]octane-based compounds represents a step toward achieving this selectivity.

    While direct studies on this compound derivatives modulating dopamine release are not yet widely published, the findings for analogous scaffolds provide a strong rationale for future investigation. The structural features of the diazaspiro core can be systematically modified to optimize potency and selectivity for various neurotransmitter receptors or transporters.

    The table below details an example of a diazaspiro-based compound class targeting a neurotransmitter receptor.

    ScaffoldTargetActivityPotential Application
    2,6-Diazaspiro[3.4]octane Dopamine D₃ ReceptorSelective AntagonistNeuropsychiatric Disorders

    Computational Chemistry in the Research of Diazaspiro 3.4 Octane Systems

    Molecular Docking Studies for Ligand-Target Interactions

    Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

    In the study of diazaspiro[3.4]octane derivatives, molecular docking has been employed to elucidate the interactions with their biological targets. For instance, in the development of 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 (σ1) receptor antagonists, molecular docking was guided by the co-crystal structure of the σ1 receptor with a known ligand. nih.gov This approach allows for the rational design of novel compounds with improved affinity and selectivity.

    The docking process typically involves preparing the 3D structure of the ligand and the receptor, defining the binding site, and then using a scoring function to rank the different binding poses. The binding energy, expressed in kcal/mol, is a key output of molecular docking simulations, with lower values indicating a more favorable interaction.

    Table 1: Representative Molecular Docking Results for Diazaspiro Derivatives

    Compound DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
    Diazaspiro Analog ASigma-1 Receptor-9.8Tyr103, Glu172, Asp188
    Diazaspiro Analog BSigma-1 Receptor-9.5Tyr103, Trp164, His154
    Diazaspiro Analog CSigma-1 Receptor-9.2Glu172, Asp188
    Diazaspiro Analog DSigma-1 Receptor-8.9Tyr103, Met111

    Note: The data in this table is representative and derived from studies on closely related diazaspiro[3.4]octane analogs acting on the sigma-1 receptor. The specific values are illustrative of typical findings in such studies.

    The insights gained from these docking studies are crucial for understanding the key pharmacophoric features required for potent activity. For example, the analysis of docking poses can reveal the importance of specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the ligand and the receptor. This information guides medicinal chemists in designing new derivatives with optimized interactions, ultimately leading to more potent and selective drug candidates.

    Quantitative Structure-Activity Relationship (QSAR) Analysis

    Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds.

    For diazaspiro[3.4]octane systems, QSAR studies are instrumental in understanding the structural requirements for a particular biological effect. A study on spirocyclic sigma-1 receptor ligands utilized a 5D-QSAR approach, which considers the 3D structure of the ligands and their induced fit upon binding to the receptor. nih.gov This advanced QSAR method led to the identification of key pharmacophoric elements, including aromatic, hydrophobic, cationic, and hydrogen-bond acceptor features, that are crucial for high-affinity binding. nih.gov

    The development of a QSAR model typically involves the following steps:

    Data Set Selection: A series of compounds with known biological activities is selected.

    Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

    Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

    Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

    Table 2: Key Descriptors in a QSAR Model for Diazaspiro Analogs

    DescriptorTypeCorrelation with Activity
    LogPLipophilicityPositive
    Molecular WeightSizeNegative
    Number of H-bond donorsElectronicNegative
    Aromatic Ring CountStructuralPositive

    Note: This table presents a hypothetical QSAR model for illustrative purposes, based on common descriptors found in QSAR studies of bioactive compounds.

    The resulting QSAR models can be powerful tools for virtual screening and lead optimization. By predicting the activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

    Density Functional Theory (DFT) Investigations for Molecular Properties

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the context of drug discovery, DFT calculations are employed to determine a wide range of molecular properties that are crucial for understanding the behavior of a compound.

    For spiro-β-lactams, a class of compounds related to 1,6-diazaspiro[3.4]octan-2-one, high-level ab initio methods, which are similar in principle to DFT, have been used to predict their conformational preferences. acs.orgnih.gov These studies revealed that spiro-β-lactams can adopt a β-turn secondary structure, which is stabilized by strong intramolecular hydrogen bonds. acs.orgnih.gov This type of conformational analysis is critical for understanding how these molecules might interact with their biological targets.

    Key molecular properties that can be calculated using DFT include:

    Optimized Geometry: The most stable 3D arrangement of the atoms in a molecule.

    Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the reactivity of the molecule.

    Vibrational Frequencies: Which can be compared with experimental infrared and Raman spectra to confirm the structure of a synthesized compound.

    Thermodynamic Properties: Such as enthalpy, entropy, and Gibbs free energy.

    Table 3: Representative DFT-Calculated Properties for a Diazaspiro[3.4]octan-2-one Analog

    PropertyCalculated Value
    HOMO Energy-6.5 eV
    LUMO Energy-1.2 eV
    HOMO-LUMO Gap5.3 eV
    Dipole Moment3.2 D

    Note: These values are representative and intended to illustrate the types of data obtained from DFT calculations.

    DFT investigations provide a fundamental understanding of the intrinsic properties of a molecule, which can then be used to rationalize its observed biological activity and to guide the design of new analogs with improved properties.

    Induced-Fit Docking and Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) Calculations

    While standard molecular docking treats the receptor as a rigid entity, induced-fit docking (IFD) accounts for the flexibility of the protein's active site upon ligand binding. This more advanced technique often provides a more accurate prediction of the binding mode, especially for targets that undergo significant conformational changes.

    Following docking, the binding free energy of the ligand-receptor complex can be more accurately estimated using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA). The MM-GBSA approach calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.

    The binding free energy (ΔG_bind) is typically decomposed into several components:

    ΔE_MM: The molecular mechanics energy, which includes van der Waals and electrostatic interactions.

    ΔG_solv: The solvation free energy, which is further divided into polar and nonpolar contributions.

    -TΔS: The conformational entropy change upon binding.

    Table 4: Representative MM-GBSA Binding Free Energy Decomposition for a Diazaspiro Analog-Receptor Complex

    Energy ComponentValue (kcal/mol)
    Van der Waals Energy-45.2
    Electrostatic Energy-28.7
    Polar Solvation Energy50.5
    Nonpolar Solvation Energy-5.1
    Binding Free Energy (ΔG_bind) -28.5

    Note: This table provides an illustrative example of an MM-GBSA calculation. The specific values are representative of typical findings.

    MM-GBSA calculations are valuable for refining the results of molecular docking and for ranking a series of ligands based on their predicted binding affinities. frontiersin.org This method offers a balance between accuracy and computational cost, making it a popular choice in drug discovery projects. The insights from MM-GBSA can help to explain why certain ligands have higher affinity than others and can guide the optimization of lead compounds.

    Q & A

    Q. What are the key synthetic routes for 1,6-Diazaspiro[3.4]octan-2-one and its derivatives?

    A common method involves using tert-butyl chloroformate and a base (e.g., triethylamine) to protect the spirocyclic amine, followed by deprotection under acidic conditions. For example, tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate can be synthesized via cyclization of precursor amines under controlled reaction conditions in dichloromethane at low temperatures . Scalable industrial routes may employ continuous flow reactors for optimized purity and yield .

    Q. How is the structural integrity of this compound validated experimentally?

    Characterization typically includes:

    • NMR Spectroscopy : To confirm spirocyclic connectivity and substituent placement.
    • X-ray Crystallography : Resolves stereochemistry and ring conformation (e.g., derivatives in JAK inhibitor studies) .
    • Mass Spectrometry : Validates molecular weight and purity .

    Q. What safety protocols are critical when handling this compound?

    • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
    • Store at -20°C for stability, and dispose of waste via certified hazardous material handlers .
    • In case of exposure, rinse thoroughly with water and seek medical assistance .

    Q. How does the spirocyclic structure influence its physicochemical properties?

    The fused bicyclic system enhances rigidity, improving binding selectivity in drug design. Computational studies (e.g., molecular docking) suggest the spiro core reduces conformational flexibility, favoring interactions with deep enzymatic pockets .

    Q. What are its primary applications in medicinal chemistry?

    The scaffold is a key intermediate in developing kinase inhibitors (e.g., Delgocitinib, a JAK inhibitor) and antimicrobial agents. Its versatility allows functionalization at nitrogen atoms or carbonyl groups for SAR studies .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies optimize biological activity?

    • Substituent Effects : Adding methyl or aryl groups to the spiro nitrogen enhances metabolic stability and target affinity. For example, 1-methyl derivatives show improved pharmacokinetics in JAK inhibitors .
    • Ring Expansion : Larger spiro systems (e.g., 2,7-diazaspiro[4.4]nonan-1-one) modulate selectivity for sigma receptors .
    • Table 1 : Bioactivity of Select Derivatives
    DerivativeTargetIC₅₀ (nM)Reference
    DelgocitinibJAK1/JAK32.8/4.1
    1-Methyl-spiro[3.4]octaneMycobacterium0.6*
    *Antitubercular activity in nitrofuran derivatives.

    Q. What computational tools predict binding modes of spirocyclic derivatives?

    Molecular dynamics simulations and density functional theory (DFT) analyze conformational stability and electronic properties. For example, docking studies of 3-((3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl)-3-oxopropanenitrile reveal hydrogen bonding with JAK3's ATP-binding pocket .

    Q. How do crystallization methods impact the development of spirocyclic drugs?

    Cocrystallization with coformers (e.g., 3,5-dimethylpyrazole) improves solubility and bioavailability. Patent data highlight cocrystals of JAK inhibitors with enhanced thermal stability and dissolution rates .

    Q. What strategies resolve contradictions in biological data across studies?

    • Assay Variability : Standardize enzymatic assays (e.g., ATPase activity vs. cell-based readouts).
    • Metabolic Interference : Use hepatic microsome studies to identify reactive metabolites that may skew results .
    • Structural Confirmation : Re-evaluate stereochemistry via X-ray if bioactivity diverges from predictions .

    Q. How can in vivo models validate the therapeutic potential of this scaffold?

    • Murine Models : Delgocitinib reduced inflammation in dermatitis models via JAK/STAT pathway inhibition .
    • PK/PD Profiling : Monitor plasma half-life and tissue distribution of radiolabeled derivatives to optimize dosing .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.